
Methanaminium, N-ethylidyne-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanaminium, N-ethylidyne- is a chemical compound with the molecular formula C3H6N. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-ethylidyne- typically involves the reaction of primary amines with nitro compounds. Various methylating agents such as methanol, formaldehyde, and dimethyl carbonate can be used in this process . The reaction conditions often include the use of catalysts to enhance the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of Methanaminium, N-ethylidyne- may involve large-scale catalytic processes that ensure high efficiency and purity. The use of heterogeneous catalysts is common in industrial settings to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methanaminium, N-ethylidyne- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Methanaminium, N-ethylidyne- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions of Methanaminium, N-ethylidyne- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-ethylidene derivatives, while reduction reactions may produce N-ethylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Methanaminium, N-ethylidyne- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Methanaminium, N-ethylidyne- involves its interaction with molecular targets and pathways within biological systems. It can influence various biochemical processes by acting as a methylating agent, thereby modifying the structure and function of target molecules . This modification can lead to changes in solubility, conformation, and metabolic activity, which are crucial for its biological effects .
Vergleich Mit ähnlichen Verbindungen
Methanaminium, N-ethylidyne- can be compared with other similar compounds such as methylamine and N-monomethyl amines. These compounds share some structural similarities but differ in their specific chemical properties and applications . For instance:
Methylamine: A simpler compound with a single methyl group, used primarily as a building block in organic synthesis.
N-monomethyl amines: Compounds with a single methyl group attached to the nitrogen atom, used in the synthesis of various valuable compounds.
Methanaminium, N-ethylidyne- stands out due to its unique structure, which allows for more diverse chemical reactions and applications.
Eigenschaften
CAS-Nummer |
21963-22-4 |
|---|---|
Molekularformel |
C3H6N+ |
Molekulargewicht |
56.09 g/mol |
IUPAC-Name |
N-methylacetonitrilium |
InChI |
InChI=1S/C3H6N/c1-3-4-2/h1-2H3/q+1 |
InChI-Schlüssel |
LIEZQUVDZGBRDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC#[N+]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




pentasilolane](/img/structure/B14706902.png)

![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
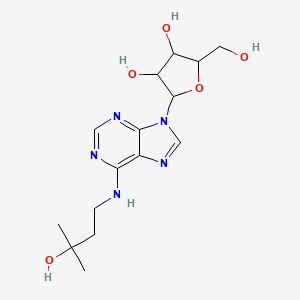
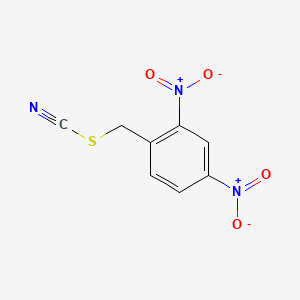

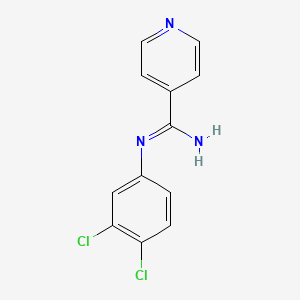
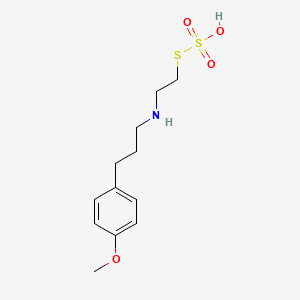
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
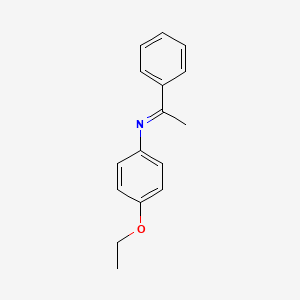
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
